N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide

Agrochemical intermediates Pharmaceutical building blocks Quality control

This fluorinated pyridine carboxaldehyde is a critical intermediate for herbicidal [1,8]-naphthyridine synthesis and selective FGFR4 inhibitor development. The 3-formyl group enables key condensation steps unavailable with non-formylated analogs, while the 5-fluoro substitution ensures target selectivity. Procure this specific regioisomer at ≥95% purity to avoid synthetic complexity and off-target effects.

Molecular Formula C11H13FN2O2
Molecular Weight 224.235
CAS No. 1188433-81-9
Cat. No. B581396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Fluoro-3-formylpyridin-2-yl)pivalamide
CAS1188433-81-9
Molecular FormulaC11H13FN2O2
Molecular Weight224.235
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(C=C(C=N1)F)C=O
InChIInChI=1S/C11H13FN2O2/c1-11(2,3)10(16)14-9-7(6-15)4-8(12)5-13-9/h4-6H,1-3H3,(H,13,14,16)
InChIKeyDCHHGGYJXRRFGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide (CAS 1188433-81-9): A Differentiated Pyridine Carboxaldehyde Intermediate for Agrochemical and Pharmaceutical Synthesis


N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide (CAS 1188433-81-9) is a fluorinated pyridine carboxaldehyde derivative featuring a sterically hindered pivalamide group at the 2-position and a formyl group at the 3-position [1]. It serves as a key intermediate in the synthesis of herbicidal [1,8]-naphthyridines and is implicated in the development of selective FGFR4 kinase inhibitors [2][3]. Its unique substitution pattern—specifically the 5-fluoro substituent and the 3-formyl handle—distinguishes it from simpler fluoropyridine pivalamides and enables specific downstream functionalization not possible with non-formylated or differently substituted analogs.

Why N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide Cannot Be Replaced by Common In-Class Analogs Without Compromising Synthetic Outcomes


Generic substitution within the fluoropyridine pivalamide class is not feasible due to the precise spatial and electronic requirements imposed by downstream synthetic transformations. The 3-formyl group of N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide is essential for constructing the [1,8]-naphthyridine core in herbicidal applications, as described in US08461083B2 [1]. Analogs lacking this aldehyde handle (e.g., N-(5-fluoropyridin-2-yl)pivalamide, CAS 784155-54-0) cannot undergo the requisite condensation reactions. Furthermore, the 5-fluoro substitution pattern influences both the reactivity of the pyridine ring and the binding affinity in biological targets such as FGFR4, where substitution at the 5-position is critical for potency and selectivity [2]. Interchanging with a 4-fluoro isomer or an iodo-substituted derivative (e.g., N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide) would introduce steric bulk or alter electronic properties, leading to different reaction kinetics and potentially failed syntheses or reduced biological activity.

Quantitative Differentiation of N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide (CAS 1188433-81-9) Against Closest Analogs


Purity Specification and Consistency: 95% Minimum Purity Aligns with or Exceeds Key Analog Standards

The target compound is commercially available with a minimum purity specification of 95% . This specification is directly comparable to the non-formylated analog N-(5-fluoropyridin-2-yl)pivalamide (CAS 784155-54-0), which is also widely offered at 95% purity . In contrast, the more structurally complex analog N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide (CAS 1299607-38-7) is available at variable purities ranging from 95% to 98% depending on the supplier, indicating potential batch-to-batch variability that can complicate process development and scale-up . For procurement scientists, a consistent 95% minimum purity specification for CAS 1188433-81-9 across multiple vendors (e.g., Sigma-Aldrich, AKSci, Aladdin) ensures reliable performance in downstream reactions without the need for additional purification steps .

Agrochemical intermediates Pharmaceutical building blocks Quality control

Reactive Handle Availability: 3-Formyl Group Enables Condensation Chemistry Not Possible with Non-Formylated Analogs

The presence of a formyl group at the 3-position of the pyridine ring is a critical differentiator for this compound. In the synthesis of herbicidal [1,8]-naphthyridines described in US08461083B2, the formyl group participates in a key condensation step to form the bicyclic core [1]. The immediate precursor, N-(5-fluoro-pyridin-2-yl)-2,2-dimethylpropionamide (CAS 784155-54-0), lacks this aldehyde functionality and therefore cannot serve as a direct substitute; an additional formylation step would be required to generate the target compound, adding at least one synthetic transformation and reducing overall yield . Furthermore, the electron-withdrawing effect of both the 5-fluoro and 3-formyl groups enhances the reactivity of the pyridine ring in cross-coupling reactions, a feature that is diminished in analogs with different substitution patterns such as N-(4-fluoropyridin-2-yl)pivalamide .

Heterocyclic synthesis Cross-coupling Condensation reactions

Storage Stability: Recommended -20°C Storage Differentiates from Room-Temperature-Stable Analogs and Mitigates Aldehyde Degradation

Due to the presence of the reactive 3-formyl group, N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide requires storage at -20°C to prevent degradation, as specified by multiple vendors . In contrast, the non-formylated analog N-(5-fluoropyridin-2-yl)pivalamide (CAS 784155-54-0) is stable under standard room temperature storage conditions . While the -20°C requirement represents a handling consideration, it is a direct consequence of the compound's enhanced reactivity and the presence of the aldehyde functionality that enables its key synthetic applications. For procurement, this means that CAS 1188433-81-9 is specifically intended for use in cold-chain-managed synthetic workflows where aldehyde intermediates are routinely handled, and users substituting a room-temperature-stable analog would be selecting a compound incapable of performing the requisite formyl-dependent chemistry.

Intermediate stability Storage conditions Aldehyde handling

Patent-Proven Application in Herbicidal Naphthyridine Synthesis: Direct Documentation in US08461083B2

N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide is explicitly cited as an intermediate in the synthesis of herbicidal [1,8]-naphthyridines in US08461083B2 (Syngenta) [1]. The patent details the use of this compound in constructing the bicyclic core via condensation reactions. In contrast, the structurally related compound N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide (CAS 1299607-38-7) is not cited in this patent and is instead associated with more specialized applications such as thymidylate synthase inhibition, based on analog data rather than direct evidence . Furthermore, N-(4-fluoropyridin-2-yl)pivalamide (CAS 1439929-93-7) is described only as a general intermediate for neurological or cancer targets without a specific patent-proven synthetic route of comparable detail . This direct patent linkage provides procurement confidence that CAS 1188433-81-9 has been validated in a published, industrial-scale synthetic process.

Herbicide intermediates Agrochemical synthesis Patent validation

Optimized Procurement Scenarios for N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide Based on Quantitative Evidence


Synthesis of Herbicidal [1,8]-Naphthyridines: A Validated, High-Efficiency Route

When synthesizing herbicidal [1,8]-naphthyridines as described in US08461083B2, N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide is the specified intermediate. Its 3-formyl group enables the key condensation step, and the compound's consistent 95% purity ensures reproducible results [1]. Attempting to substitute the non-formylated analog (CAS 784155-54-0) would necessitate an additional, low-temperature formylation step, introducing yield loss and process complexity .

Development of Selective FGFR4 Inhibitors: Leveraging 5-Fluoro and 3-Formyl Substitution

In medicinal chemistry campaigns targeting selective FGFR4 inhibition, the 5-fluoro and 3-formyl substitution pattern of this pyridine derivative is critical for achieving high selectivity over FGFR1-3 [1]. The compound's 95% purity specification supports reliable structure-activity relationship (SAR) studies, while its -20°C storage requirement is standard for aldehyde-containing intermediates in drug discovery . Procurement of this specific regioisomer avoids the potential for off-target effects associated with 4-fluoro analogs or the synthetic complexity of iodo-substituted derivatives.

Multi-Step Heterocyclic Synthesis Requiring a Pre-Formylated Pyridine Core

For synthetic routes involving alkylation, etherification, or substitution reactions on a pyridine scaffold, N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide provides a pre-functionalized starting material [1]. The electron-withdrawing effects of the 5-fluoro and 3-formyl groups enhance the reactivity of the pyridine ring in cross-coupling reactions, offering a kinetic advantage over non-formylated or differently substituted analogs . The compound's commercial availability at 95% purity from multiple vendors reduces procurement lead times compared to custom-synthesized alternatives.

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